8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical prioritization of ring systems and substituents. The base structure consists of a fused pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine tricyclic system. The pyrimido[1,2-c]pyrimidine moiety forms the central bicyclic framework, with a pyrazole ring fused at positions 4 and 3-e. The numbering begins at the nitrogen atom in the pyrimido ring, proceeding through the fused pyrimidine and pyrazole components.
The substituents are assigned locants based on their positions relative to the parent heterocycle:
- A 3-chlorophenyl group at position 8 of the tetrahydropyrimidine ring
- An ethyl group at position 6 of the pyrimidine subunit
The "2,3,4,8-tetrahydro" descriptor indicates partial saturation of the pyrimido-pyrimidine system, specifically at positions 2, 3, 4, and 8. This nomenclature follows IUPAC Rule H-1.3 for fused heterocyclic systems and Rule B-4.2 for numbering complex polycycles. Comparative analysis with structurally analogous compounds confirms this naming approach aligns with established conventions for polycyclic heteroaromatic systems.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₆ClN₅ was determined through high-resolution mass spectrometry (HRMS) and elemental analysis. Key mass parameters include:
| Parameter | Value |
|---|---|
| Average molecular mass | 313.789 Da |
| Monoisotopic mass | 313.10942 Da |
| Mass accuracy (Δppm) | < 2.5 ppm |
The 0.68 Da difference between average and monoisotopic masses arises from natural isotopic abundance of chlorine (³⁵Cl 75.8%, ³⁷Cl 24.2%) and nitrogen (¹⁴N 99.6%, ¹⁵N 0.4%). Mass spectral fragmentation patterns show characteristic losses of:
Elemental composition verification yielded experimental percentages within 0.3% of theoretical values:
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-8-ethyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C16H16ClN5/c1-2-14-20-16-13(15-18-7-4-8-21(14)15)10-19-22(16)12-6-3-5-11(17)9-12/h3,5-6,9-10H,2,4,7-8H2,1H3 |
InChI Key |
BOOJGKKJOSMTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C4=NCCCN14 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methods Overview
The synthesis of 8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can be approached through several methods. The most notable methods involve multicomponent reactions, cyclization processes, and the use of various reagents and solvents. Below are detailed descriptions of these methods.
Multicomponent Reactions
One effective approach for synthesizing pyrazolo-pyrimidines involves multicomponent reactions (MCRs). This method allows for the simultaneous formation of multiple bonds in a single reaction step.
Reaction Conditions : The reaction typically employs ethanol as a solvent and may utilize a deep eutectic mixture as a catalyst.
Yield and Selectivity : This method has been reported to achieve good to excellent yields of the target compounds while maintaining high diastereoselectivity (up to 20:1).
Cyclization Strategies
Various cyclization strategies are employed to construct the pyrazolo-pyrimidine core structure.
General Procedure : A common method involves the reaction of substituted benzaldehydes with ethyl cyanoacetate and guanidine hydrochloride to form intermediates. These intermediates can further react with hydrazine hydrate to yield the final product.
Optimized Conditions : The cyclization is often performed under reflux conditions in water or alcohols like ethanol. The introduction of acetic acid can enhance product formation during the refluxing process.
Reaction Pathways
The following table summarizes key reaction pathways for synthesizing This compound :
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 3-Chlorobenzaldehyde + Ethyl cyanoacetate + Guanidine hydrochloride | Reflux in water | Intermediate product | Varied |
| 2 | Intermediate + Hydrazine hydrate | Reflux in ethanol | Final compound | High |
| 3 | Substituted chalcones + Intermediate | Reflux in ethanol + Acetic acid | Final compound | Good to excellent |
Characterization and Biological Activity
After synthesis, the characterization of This compound is crucial. Techniques like NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are commonly used to confirm the structure.
Additionally, preliminary biological evaluations suggest that derivatives of this compound exhibit promising antimicrobial activity.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
The compound 8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications through a detailed examination of its biological activity, synthesis methods, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The presence of the chlorophenyl group enhances lipophilicity and allows for better cell membrane penetration, which is crucial for effective drug action against tumors. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar pyrazolo derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves the inhibition of key microbial enzymes or disruption of cellular processes essential for microbial survival.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Compounds within this class have shown potential as inhibitors of various enzymes related to metabolic pathways. For instance, they may act on enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. This inhibition can lead to altered gene expression profiles that favor therapeutic outcomes.
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties using MTT assays on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of synthesized pyrazolo derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition zones compared to control groups, suggesting potential therapeutic uses in treating infections caused by these pathogens.
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to 4-nitrophenyl or unsubstituted analogs, influencing bioavailability and target selectivity .
- Synthetic Efficiency : Microwave-assisted synthesis (81–85% yield) outperforms thermal methods (51–62%), emphasizing the role of reaction conditions in optimizing tricyclic systems .
Key Observations :
- Structural analogs with triazole or benzothiazine fused rings exhibit divergent targets (e.g., adenosine receptors vs. bacterial enzymes), highlighting the impact of ring system modifications .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Ethyl substituents at position 6 may reduce oxidative metabolism compared to methyl groups, as seen in related pyrimidopyrimidines .
Biological Activity
The compound 8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a member of a class of pyrazolo-pyrimidine derivatives that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 288.78 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 288.78 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:
- Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of Bruton's tyrosine kinase (Btk), which is implicated in various B-cell malignancies. The IC value for Btk inhibition is reported to be less than 10 µM .
- Antimicrobial Activity : Similar pyrazolo derivatives have been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, indicating a broad-spectrum antimicrobial activity .
- Anticancer Properties : The structural features of this compound may contribute to its anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. In vitro studies are needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
- Btk Inhibition Studies :
- Antimicrobial Screening :
- Cytotoxicity Assessment :
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Btk Inhibition | IC$$_{50} < 10 µM |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity | Low cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
